2,5-Di-tert-butylphenol

Description

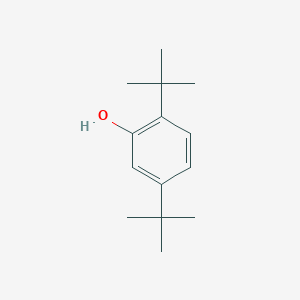

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBZVULQVCUNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064046 | |

| Record name | 2,5-bis(1,1-dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-45-6 | |

| Record name | 2,5-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-bis(1,1-dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0A277K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Di-tert-butylphenol chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological roles of 2,5-Di-tert-butylphenol (2,5-DTBP), an alkylated phenol (B47542) of interest in various industrial and research applications.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a phenol ring substituted with two tert-butyl groups at the 2 and 5 positions. These bulky alkyl groups impart significant steric hindrance and lipophilicity, influencing the molecule's reactivity, stability, and solubility.[1] It typically appears as a white to light yellow solid at room temperature.[1]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,5-bis(1,1-dimethylethyl)phenol | - |

| Synonyms | Phenol, 2,5-di-tert-butyl-; 2,5-DTBP | [1] |

| CAS Number | 5875-45-6 | [1] |

| Molecular Formula | C₁₄H₂₂O | [1] |

| Molecular Weight | 206.32 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 37 °C (experimental) | [3] |

| Boiling Point | 253 °C (experimental) | [3] |

| Water Solubility | 4.32 mg/L at 25°C (calculated) | [3] |

| logP (Octanol/Water) | 4.5 at 24°C (experimental) | [3] |

| pKa | 10.6 (calculated) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Chemical Shifts | Source(s) |

| ¹H NMR | Spectral data available and consistent with the structure, though a detailed peak list is not provided in the cited literature. | [4][5] |

| ¹³C NMR | Spectral data available and consistent with the structure, though a detailed peak list is not provided in the cited literature. | [5][6] |

| IR Spectroscopy | Key absorptions are expected for O-H stretching (around 3400-3600 cm⁻¹) and C-H stretching of alkane groups (around 2850-2960 cm⁻¹). | [1][7] |

| Mass Spec (MS) | Molecular Ion (M+) peak expected at m/z = 206.1671. | [2] |

Experimental Protocols

A. Synthesis of this compound

A representative method for the synthesis of this compound is through the dehydrative alkylation of a substituted phenol.[5][8]

Methodology:

-

Reactant Preparation: To a reaction vessel under an inert atmosphere (e.g., argon), add the catalyst [Ph₃C][B(C₆F₅)₄] (0.01 mmol), the starting phenol, 3-(tert-butyl)phenol (0.4 mmol), and the alkylating agent, 2-methylpropan-2-ol (tert-butanol) (0.2 mmol), dissolved in a suitable solvent such as dichloromethane (B109758) (DCM).[5][8]

-

Initiation: Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (0.02 mmol) to the mixture.[5][8]

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a designated period (e.g., 12 hours) until the reaction is complete, which can be monitored by techniques like ¹H NMR.[5][8]

-

Purification: Upon completion, the product can be purified using flash column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system such as petroleum ether/ethyl acetate (B1210297) (e.g., 40:1 ratio).[5][8]

B. Purification by Melt Crystallization

For industrial-scale purification of alkylated phenols like 2,5-DTBP, melt crystallization is an effective technique, often used after an initial vacuum distillation to remove lower-boiling point isomers.[4][9][10]

Methodology:

-

Initial Separation: A crude reaction mixture is subjected to vacuum distillation to separate isomers with different boiling points. For instance, 2-tert-butylphenol (B146161) and 2,6-di-tert-butylphenol (B90309) can be removed as distillates, leaving a residue enriched in higher-boiling isomers like 2,5-DTBP.[9][10]

-

Melt Crystallization: The enriched residue is transferred to a melt crystallization apparatus (e.g., a zone refiner).[10]

-

Cooling & Sweating: The molten mixture is cooled to induce crystallization of the desired compound. This is followed by a "sweating" step, where the temperature is slightly raised to melt and remove impurities trapped in the crystal lattice.[10]

-

Recovery: The process is repeated to achieve a high-purity product, often exceeding 99%.[4]

Biological Activity and Applications

While its isomers, 2,4-DTBP and 2,6-DTBP, are well-studied for their potent antioxidant, anti-inflammatory, and antimicrobial properties, specific biological data on 2,5-DTBP is less extensive.[8][9][11][12] The primary roles and activities identified for 2,5-DTBP are as a chemical intermediate and a metabolite.

-

Antioxidant and Stabilizer: Like other hindered phenols, 2,5-DTBP is used as an antioxidant to prevent oxidative degradation in materials like plastics and polymers.[1] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, terminating oxidative chain reactions.[8][9]

-

Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries.[1]

-

Metabolite/Degradation Product: 2,5-DTBP has been identified as a degradation intermediate in advanced oxidation processes for breaking down Bisphenol A (BPA).[7] It has also been detected as a photodegradation product of the antioxidant AO701 (2,6-di-tert-butylphenol), where it exhibits toxicity to marine bacteria.[12]

-

Natural Occurrence: The compound has been identified in various natural sources, including fermented foods and as a volatile organic compound in certain plants and materials.[1][3][13] Reports suggest it possesses some antibacterial and antioxidant activity.[13]

Safety and Handling

Like most phenolic compounds, this compound should be handled with appropriate safety precautions to avoid potential irritation.

Table 3: Hazard Identification and Precautionary Statements

| Category | Information | Source(s) |

| Hazard Class | Potential for skin and eye irritation. Low acute toxicity. | [1] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood. | [7] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [7] |

| First Aid (Skin) | Wash with plenty of soap and water. | [7] |

| First Aid (Inhalation) | Move person to fresh air. | [7] |

| First Aid (Ingestion) | Seek medical assistance. | [7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |

This guide provides a foundational understanding of this compound. While its physical and chemical properties are well-defined, further research is needed to fully elucidate its specific biological mechanisms of action, especially in comparison to its more extensively studied isomers.

References

- 1. The Road Performance, VOCs Emission Behavior, and Emission Mechanism of Rubber Powder/SBS-Modified Asphalt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. Cytotoxic Natural Products from Cryptomeria japonica (Thunb. ex L.) D.Don - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Di-tert-butylphenol

This technical guide provides a comprehensive overview of 2,5-Di-tert-butylphenol, including its chemical identity, physicochemical properties, and a discussion of its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature for this compound is rooted in the substitution pattern of the tert-butyl groups on the phenol (B47542) ring.

IUPAC Name: this compound

Synonyms:

-

Phenol, 2,5-bis(1,1-dimethylethyl)-[1]

-

2,5-bis(1,1-dimethylethyl)-Phenol[1]

-

Phenol, 2,5-di-tert-butyl-[1]

-

DI-TERT-BUTYLPHENOL[1]

-

Einecs 227-543-8[1]

-

Nsc 68767[1]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while extensive data is available for the more common 2,4- and 2,6-isomers, specific experimental values for the 2,5-isomer are less frequently reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5875-45-6 | [1][2] |

| Molecular Formula | C14H22O | [1][2] |

| Molecular Weight | 206.32 g/mol | [1][2] |

| EINECS Number | 227-543-8 | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

For comparative purposes, the properties of the more common 2,4- and 2,6-di-tert-butylphenol (B90309) isomers are provided in the table below.

Table 2: Physicochemical Properties of 2,4- and 2,6-Di-tert-butylphenol

| Property | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butylphenol |

| CAS Number | 96-76-4 | 128-39-2 |

| Melting Point | 53-56 °C | 34-37 °C[3] |

| Boiling Point | 265 °C | 253 °C[3] |

| Solubility in Water | 0.033 g/L at 25 °C | Insoluble |

Synthesis of Di-tert-butylphenols: A Note on Isomer Selectivity

The synthesis of di-tert-butylphenols is typically achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent such as isobutylene (B52900) or tert-butanol (B103910) in the presence of an acid catalyst. However, the substitution pattern on the phenol ring is highly sensitive to reaction conditions, including the choice of catalyst, temperature, and solvent.

The ortho (2- and 6-) and para (4-) positions of phenol are activated towards electrophilic substitution, making the synthesis of 2,4- and 2,6-di-tert-butylphenol relatively straightforward. In contrast, the meta (3- and 5-) positions are less reactive. Consequently, the selective synthesis of this compound is not a trivial undertaking and it has been observed as a by-product in the synthesis of 2,4,6-tri-tert-butylphenol.[4]

Objective: To illustrate the general methodology for the synthesis of di-tert-butylated phenols. Note that this procedure is not selective for the 2,5-isomer.

Materials:

-

Phenol

-

Isobutylene or tert-butanol (alkylating agent)

-

Acid catalyst (e.g., Amberlyst-15, montmorillonite (B579905) K-10, or a Lewis acid such as aluminum phenoxide)

-

Solvent (e.g., hexane (B92381) or toluene)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, condenser, and a gas inlet (if using isobutylene), dissolve phenol in the chosen solvent.

-

Add the acid catalyst to the reaction mixture.

-

If using isobutylene, bubble the gas through the stirred reaction mixture at a controlled rate. If using tert-butanol, add it dropwise to the flask.

-

Heat the reaction mixture to the desired temperature and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of mono-, di-, and tri-alkylated phenols, can be purified by fractional distillation or column chromatography to separate the different isomers.

Biological Signaling Pathways: A Case Study of the 2,4-Isomer

Specific information regarding the biological signaling pathways modulated by this compound is not available in the current body of scientific literature. However, extensive research has been conducted on the biological activities of the 2,4-isomer, which can serve as an illustrative example of how di-tert-butylphenols can interact with biological systems. It is crucial to emphasize that the following information pertains to 2,4-di-tert-butylphenol and should not be directly extrapolated to the 2,5-isomer due to the significant impact of isomerism on biological activity.

2,4-Di-tert-butylphenol has been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.[5][6][7] Its mechanisms of action are thought to involve the modulation of several key signaling pathways.

-

Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus inhibiting oxidative stress.[5]

-

Anti-inflammatory Activity: 2,4-Di-tert-butylphenol has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response.[5]

-

Cytotoxic and Antifungal Activity: The compound has demonstrated cytotoxic effects against various cancer cell lines and exhibits antifungal properties.[8]

The diagram below illustrates a generalized workflow for the synthesis of di-tert-butylphenol isomers via Friedel-Crafts alkylation.

Caption: Generalized workflow for the synthesis of di-tert-butylphenol isomers.

Conclusion

This compound is a less common isomer of the widely studied di-tert-butylphenols. While its basic chemical identity is well-defined, detailed information on its physicochemical properties, selective synthesis, and biological activities is scarce in the available literature. The synthesis of this specific isomer presents a challenge due to the directing effects of the hydroxyl group on the phenol ring, which favor the formation of the 2,4- and 2,6-isomers. Further research is required to develop selective synthetic routes to this compound and to elucidate its potential biological functions, which may differ significantly from its more common isomers. This guide highlights the current state of knowledge and underscores the opportunities for future investigation in this area.

References

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 4. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar9.com [scholar9.com]

An In-depth Technical Guide to the Synthesis of 2,5-Di-tert-butylhydroquinone from Hydroquinone

An Important Note on Nomenclature: This technical guide details the synthesis of 2,5-Di-tert-butylhydroquinone from hydroquinone (B1673460). While the request specified "2,5-Di-tert-butylphenol," the direct alkylation of hydroquinone yields 2,5-Di-tert-butylhydroquinone, a compound with two hydroxyl groups. The synthesis of a phenol (B47542) (a derivative with a single hydroxyl group) from a hydroquinone is not a direct conversion and is not covered in this guide. It is presumed that the intended compound of interest is the hydroquinone derivative, which is a significant antioxidant and industrial chemical.

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ) is a sterically hindered phenolic antioxidant widely utilized in the pharmaceutical, polymer, and food industries to prevent oxidative degradation. Its efficacy is enhanced by the two bulky tert-butyl groups, which increase its solubility in nonpolar media and sterically hinder the approach of radical species to the hydroxyl groups. The primary and most direct route for the synthesis of DTBHQ is the Friedel-Crafts alkylation of hydroquinone.[1]

This guide provides a comprehensive overview of the synthesis of DTBHQ from hydroquinone, focusing on the prevalent synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthetic Methodologies

The synthesis of 2,5-Di-tert-butylhydroquinone from hydroquinone can be broadly categorized into two main approaches:

-

Direct Alkylation of Hydroquinone: This is the most common and direct method for synthesizing DTBHQ. It involves a Friedel-Crafts alkylation reaction of hydroquinone with a tert-butylating agent in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich hydroquinone ring. Common tert-butylating agents include tert-butanol (B103910), isobutylene, and methyl tert-butyl ether (MTBE).

-

Two-Step Synthesis via Benzoquinone Intermediate: An alternative route to DTBHQ involves the initial synthesis of 2,5-di-tert-butyl-1,4-benzoquinone, which is subsequently reduced to yield the final product.[2][3] This method can offer advantages in terms of product purity.[2]

Reaction Mechanism: Friedel-Crafts Alkylation

The synthesis of 2,5-Di-tert-butylhydroquinone via direct alkylation follows an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: The acid catalyst protonates the alkylating agent (e.g., tert-butanol or isobutylene) to form a stable tert-butyl carbocation.

-

Electrophilic Attack: The electron-rich hydroquinone ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the sigma complex to restore aromaticity, yielding 2-tert-butylhydroquinone (TBHQ).

-

Second Alkylation: The mono-substituted product, TBHQ, undergoes a second Friedel-Crafts alkylation to yield the final product, 2,5-Di-tert-butylhydroquinone.

Data Presentation

The following tables summarize quantitative data from various synthesis methods for easy comparison.

Table 1: Synthesis of 2,5-Di-tert-butylhydroquinone using tert-Butanol

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Overall Yield (%) | Purity (%) | Reference |

| tert-Butanol | H₂SO₄ / H₃PO₄ | Water | 83 | 2 | 93.65 | 70.63 | >99 | [4] |

| tert-Butanol | H₂SO₄ / Oxalic Acid | Water | 82 | 2 | 84.32 | 70.03 | >99 | [4] |

| tert-Butanol | Phosphoric Acid | Toluene | 85-105 | 10-20 | - | - | - | [3] |

Table 2: Synthesis of 2,5-Di-tert-butylhydroquinone using MTBE

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| MTBE | Acid Catalyst | Alcohol/Water (1:2) | 90 | 1.5 | 60 | >99 | [5] |

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Synthesis using tert-Butanol with a Mixed Acid Catalyst[4]

Materials:

-

Hydroquinone

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Phosphoric Acid (85%)

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel, add hydroquinone (e.g., 11.015 g) and water (e.g., 8 mL).

-

Stir the mixture and heat to 83°C.

-

Prepare a mixed acid solution by combining tert-butanol (e.g., 32.524 g), concentrated sulfuric acid (e.g., 9.609 g), and phosphoric acid (e.g., 0.468 g).

-

Slowly add the mixed acid solution to the reaction flask via the dropping funnel.

-

Maintain the reaction mixture at 83°C for 2 hours with continuous stirring.

-

After the reaction is complete, cool the system to room temperature to allow for the precipitation of the solid product.

-

Filter the crude product and wash the solid filter residue with water (e.g., 4 x 20 mL).

-

Dry the washed solid to obtain crude 2,5-di-tert-butylhydroquinone.

-

For further purification, the crude product can be recrystallized.

Protocol 2: Synthesis using Methyl tert-Butyl Ether (MTBE)[5]

Materials:

-

Hydroquinone

-

Methyl tert-Butyl Ether (MTBE)

-

Acid Catalyst

-

Alcohol (e.g., Ethanol)

-

Water

Procedure:

-

In a reaction vessel, combine hydroquinone, the acid catalyst, and a solvent mixture of alcohol and water (1:2 volume ratio). The molar ratio of hydroquinone to catalyst is typically 1:0.1.

-

Heat the mixture to 90°C with stirring.

-

Add methyl tert-butyl ether to the reaction mixture. The molar ratio of hydroquinone to MTBE is approximately 2.1:1.

-

Maintain the reaction at 90°C for 1.5 hours.

-

After the reaction, cool the mixture and isolate the product.

-

The product can be purified by crystallization.

Workflow for Synthesis and Purification

Conclusion

The synthesis of 2,5-Di-tert-butylhydroquinone from hydroquinone is a well-established and efficient process, primarily relying on the direct Friedel-Crafts alkylation. The choice of alkylating agent, catalyst, and reaction conditions allows for the optimization of yield and purity. By carefully controlling these parameters, researchers and professionals can effectively produce high-quality DTBHQ for various applications. The provided protocols and data serve as a valuable starting point for laboratory-scale synthesis and process development.

References

- 1. Hydroquinone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

- 4. CN104003847B - A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

2,5-Di-tert-butylphenol: An In-Depth Technical Guide on a Lesser-Known Isomer and its Bioactive Analogs

An Important Note on Isomer Data Availability: Scientific research into the natural sources and bioactivities of di-tert-butylphenol isomers has predominantly focused on the 2,4- and 2,6- configurations. Data for the 2,5-di-tert-butylphenol isomer is sparse in publicly available literature. Therefore, this guide will present the known information for this compound before providing a comprehensive overview of its extensively studied and structurally related analog, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), as a representative of this class of compounds for researchers, scientists, and drug development professionals.

Section 1: The Elusive this compound

Natural Sources

The natural occurrence of this compound (2,5-DTBP) has been identified in a limited number of species. It is considered an analog of the more common 2,4-DTBP[1]. Known sources include:

-

Plants: Found in Salix species and the rhizosphere soil of Boehmeria nivea (L.) Gaudich[2].

-

Algae: Detected in the red alga Grateloupia filicina C. Ag.

Bioactivities

Section 2: 2,4-Di-tert-butylphenol (2,4-DTBP): A Comprehensive Profile

As the most extensively researched isomer, 2,4-DTBP serves as a valuable model for understanding the potential bioactivities of this class of phenolic compounds. It is a lipophilic secondary metabolite produced by a vast number of organisms and is frequently found as a major component of essential oils[2][3].

Natural Sources of 2,4-DTBP

2,4-DTBP has been identified in at least 169 species across various biological kingdoms, including bacteria, fungi, plants, and animals[2].

| Kingdom/Group | Examples of Sources | Citations |

| Bacteria | Bacillus subtilis, Pseudomonas monteilii, Streptomyces sp., Nitrogen-fixing cyanobacteria | [2][4] |

| Fungi | Aspergillus sp., Penicillium sp., Fusarium oxysporum, Edible mushrooms (Agaricus bisporus) | [1][2] |

| Plants | Parkia javanica, Plumbago zeylanica, Sweet Potato, Pinus species | [4][5] |

| Animals | Reported in five species across five families | [2][3] |

Bioactivities of 2,4-DTBP

2,4-DTBP exhibits a broad spectrum of potent biological activities, making it a molecule of significant scientific interest. These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects[4][6][7].

The antioxidant capacity of 2,4-DTBP is attributed to its sterically hindered phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating lipid peroxidation chain reactions[8][9]. Its activity is often compared to the synthetic antioxidant Butylated Hydroxytoluene (BHT), with some studies noting BHT's activity to be roughly twice as great as 2,4-DTBP's[2][9].

| Assay Type | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 60 | [6][10] |

| ABTS Radical Scavenging | 17 | [6][10] |

| Metal Chelating Activity | 20 | [6][10] |

2,4-DTBP demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in immune cells stimulated by lipopolysaccharide (LPS)[6]. This anti-inflammatory action is believed to be linked to the inhibition of the NF-κB signaling pathway[6].

A substantial body of evidence supports the anticancer potential of 2,4-DTBP against a range of cancer cell lines. Its primary mechanism involves the induction of apoptosis (programmed cell death)[6][7].

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| HCT116 | Colon Cancer | 9.94 µg/mL | 48 hours | [5] |

| SW480 | Colon Cancer | 20.14 µg/mL | 48 hours | [5] |

| HeLa | Cervical Cancer | 10 µg/mL | Not Specified | [2] |

| MCF-7 | Breast Cancer | 5 µg/mL | Not Specified | |

| HT-29 | Colon Cancer | 1 mg/mL (88% inhibition) | Not Specified | [11] |

| A549 | Lung Cancer | 15.57 µg/mL | Not Specified |

2,4-DTBP possesses broad-spectrum antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi. It has shown efficacy against multidrug-resistant bacteria and is noted for its ability to inhibit biofilm formation[1][12].

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Cutibacterium acnes | DSM 1897 | 16 | [13] |

| Staphylococcus aureus | ATCC 25923 | 16 | [13] |

| Bacillus cereus | ATCC 11778 | 8 | [13] |

| Fusarium oxysporum | - | Inhibits spore germination | [2] |

| Aspergillus flavus | - | 100 (complete inhibition) | [1] |

| Candida albicans | - | 4 |

Section 3: Signaling Pathways of 2,4-DTBP

Anticancer Signaling Pathway

2,4-DTBP induces apoptosis in cancer cells by modulating critical cell survival proteins. It downregulates the expression of anti-apoptotic proteins Bcl-2 and Survivin, which leads to mitochondrial dysfunction. This disruption triggers the activation of the p53 tumor suppressor protein, initiating a caspase cascade (including caspase-7) that culminates in programmed cell death[6][7].

Caption: Anticancer mechanism of 2,4-Di-tert-butylphenol.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of 2,4-DTBP are primarily linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Inflammatory stimuli like LPS typically trigger the phosphorylation and degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 2,4-DTBP is proposed to interfere with this cascade, leading to a reduced inflammatory response.

Caption: Anti-inflammatory mechanism of 2,4-Di-tert-butylphenol.

Section 4: Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of bioactivities. The following are standard protocols for assays commonly used to characterize 2,4-DTBP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to reduce the stable DPPH radical.

-

Materials: 2,4-DTBP, DPPH, Methanol (or Ethanol), 96-well microplate, microplate reader (~517 nm).

-

Procedure:

-

DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol.

-

Sample Preparation: Prepare serial dilutions of 2,4-DTBP in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol + DPPH) and a control (methanol + sample solvent).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined by plotting inhibition percentage against sample concentration.

-

MTT Cytotoxicity Assay

The MTT assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials: 2,4-DTBP, target cancer cell line, complete cell culture medium, Phosphate Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO), 96-well plate, incubator, microplate reader (~570 nm).

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 2,4-DTBP and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.

-

Antimicrobial Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an agent that prevents visible microbial growth.

-

Materials: 2,4-DTBP, microbial strain, appropriate sterile broth (e.g., Mueller-Hinton), DMSO (solvent), 96-well microtiter plate, incubator.

-

Procedure:

-

Stock Solution: Dissolve 2,4-DTBP in DMSO to a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 2,4-DTBP stock solution in the sterile broth.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without 2,4-DTBP) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of 2,4-DTBP at which no visible growth (turbidity) is observed.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of compounds like 2,4-DTBP from a natural source.

Caption: Workflow for natural product bioactivity studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. benchchem.com [benchchem.com]

- 7. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 10. ijat-aatsea.com [ijat-aatsea.com]

- 11. A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PMC [pmc.ncbi.nlm.nih.gov]

Role of 2,5-Di-tert-butylphenol as a plant and mammalian metabolite

An In-depth Technical Guide on the Role of 2,5-Di-tert-butylphenol as a Plant and Mammalian Metabolite

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on this compound (2,5-DTBP) is notably sparse compared to its isomer, 2,4-Di-tert-butylphenol (2,4-DTBP). Consequently, this guide synthesizes the available information on 2,5-DTBP and, where data is absent, provides context by presenting information on its more extensively studied isomers and related alkylphenols. Such instances are clearly indicated, and any extrapolations should be regarded as putative pending direct experimental verification.

Introduction to this compound

This compound is an alkylated phenol, a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, which is substituted with two tert-butyl groups at the second and fifth positions. While its isomers, particularly 2,4-DTBP, are recognized as widespread secondary metabolites in various organisms and are used commercially as antioxidants, the specific roles and biological activities of 2,5-DTBP are less understood. This technical guide aims to consolidate the current knowledge on 2,5-DTBP as a plant and mammalian metabolite, discuss potential signaling pathways based on related compounds, and provide detailed experimental protocols for its study.

Role as a Plant Metabolite

Natural Occurrence

This compound has been identified in a limited number of plant and algal species, as well as in the soil environment influenced by plant roots (the rhizosphere). Its presence suggests a role as a secondary metabolite, though its specific functions in these organisms are not well-elucidated.

-

Plant Species: It has been detected in Salix species (willows)[1].

-

Algae: The algal species Grateloupia filicina is a known source of 2,5-DTBP[1].

-

Rhizosphere: It has been found in the rhizosphere soil of Boehmeria nivea (ramie), where it is suggested to contribute to soil sickness, a phenomenon where the growth of the same plant species is inhibited in the long term[1].

Putative Biological Role in Plants

While direct studies on the allelopathic or defensive properties of 2,5-DTBP are scarce, the well-documented phytotoxic and allelopathic activities of its isomer, 2,4-DTBP, provide a strong basis for hypothesizing a similar role for 2,5-DTBP. Allelochemicals are compounds released by a plant that can influence the growth and development of other organisms in its vicinity. The presence of 2,5-DTBP in the rhizosphere of Boehmeria nivea supports its potential as an allelochemical[1].

Role as a Mammalian Metabolite

There is a significant lack of direct research on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals. However, the metabolic pathways of structurally similar alkylphenols, such as 2,4-DTBP and 2,6-DTBP, have been investigated and can serve as a model for a putative metabolic fate of 2,5-DTBP.

Putative Mammalian Biotransformation

The metabolism of phenolic compounds in mammals generally proceeds through two phases:

-

Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups. For alkylphenols, cytochrome P450 (CYP) enzymes are the primary catalysts for oxidation. It is plausible that 2,5-DTBP undergoes hydroxylation at one of the tert-butyl groups.

-

Phase II Metabolism: The modified compound is then conjugated with an endogenous molecule, such as glucuronic acid or sulfate, to increase its water solubility and facilitate its excretion.

Based on the metabolism of other di-tert-butylphenols, a likely metabolic pathway for 2,5-DTBP would involve initial hydroxylation of a tert-butyl group, followed by glucuronidation of either the newly formed hydroxyl group or the original phenolic hydroxyl group.

Interaction with Signaling Pathways

Direct evidence for the interaction of this compound with mammalian signaling pathways is currently unavailable. However, the extensive research on its isomer, 2,4-DTBP, as an endocrine disruptor provides a critical area for future investigation for 2,5-DTBP.

The Retinoid X Receptor (RXR) Pathway (A Case Study of 2,4-DTBP)

2,4-DTBP has been identified as an activator of the Retinoid X Receptor alpha (RXRα)[2][3][4]. RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The PPARγ-RXRα heterodimer is a master regulator of adipogenesis (the formation of fat cells). By activating RXRα, 2,4-DTBP can promote adipogenesis, leading to its classification as a potential "obesogen"[2][3][4]. It is unknown whether 2,5-DTBP shares this activity.

Quantitative Data

As mentioned, there is a significant lack of quantitative data on the biological activities of this compound. The following tables summarize the available data for its isomers to provide context and highlight areas for future research on 2,5-DTBP.

Table 1: Toxicity Data for Di-tert-butylphenol Isomers

| Compound | Test Species | Route of Administration | LD50 | Reference |

| 2,4-Di-tert-butylphenol | Rat (male) | Oral (gavage) | ~2000 mg/kg | [5] |

| 2,4-Di-tert-butylphenol | Rat (female) | Oral (gavage) | 1762.4 mg/kg | [5] |

| 2,6-Di-tert-butylphenol | Mouse | Intravenous | 120 mg/kg | [6] |

| This compound | Not Available | Not Available | Not Available |

Table 2: In Vitro Biological Activity of Di-tert-butylphenol Isomers

| Compound | Assay | Cell Line / System | Endpoint | Value | Reference |

| 2,4-Di-tert-butylphenol | Cytotoxicity | HeLa | IC50 | 10 µg/mL | [7] |

| 2,4-Di-tert-butylphenol | Antioxidant (DPPH) | Chemical Assay | IC50 | 253.76 µg/mL | [8] |

| 2,4-Di-tert-butylphenol | RXRα Activation | Reporter Gene Assay | EC50 | Not specified | [2][3][4] |

| This compound | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

The following protocols are based on established methods for the analysis of 2,4-Di-tert-butylphenol and other alkylphenols. These can be adapted and validated for the specific quantification of this compound in various matrices.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like di-tert-butylphenols.

6.1.1. Sample Preparation: Liquid-Liquid Extraction (for liquid samples)

-

To 10 mL of the aqueous sample, add an appropriate internal standard (e.g., a deuterated analog).

-

Add approximately 2 g of NaCl to facilitate phase separation.

-

Extract the sample three times with 5 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) by vigorous shaking for 2 minutes.

-

Pool the organic layers.

-

Dry the combined organic extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

6.1.2. GC-MS Conditions

-

Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[9].

-

Carrier Gas: Helium at a constant flow of 1 mL/min[9].

-

Injector: Splitless mode at 250°C[9].

-

Oven Program: Initial temperature of 50°C, ramp to 300°C at 10°C/min, and hold for 3 minutes[9].

-

Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-500 or using Selected Ion Monitoring (SIM) for target ions of 2,5-DTBP (e.g., molecular ion at m/z 206 and a characteristic fragment ion).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying phenolic compounds.

6.2.1. Sample Preparation: Solid-Phase Extraction (for complex matrices)

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute 2,5-DTBP with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm filter into an HPLC vial.

6.2.2. HPLC Conditions

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[10][11].

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% acetic or formic acid)[12][13]. A typical starting point could be 75:25 (v/v) acetonitrile:water[11].

-

Flow Rate: 1.0 mL/min[10].

-

Detection: UV detector at an appropriate wavelength (e.g., ~275-280 nm)[11].

-

Quantification: External standard calibration curve prepared from a certified reference standard of this compound.

Conclusion and Future Directions

This compound remains a poorly characterized alkylphenol, especially in comparison to its isomer 2,4-DTBP. While it has been identified as a natural product in some plant and algal species, its specific biological roles in these organisms and its fate and effects in mammals are largely unknown. The well-documented endocrine-disrupting activity of 2,4-DTBP underscores the importance of investigating whether 2,5-DTBP possesses similar properties.

Future research should focus on:

-

Elucidating the biosynthetic pathway of 2,5-DTBP in the plant species where it is found.

-

Conducting comprehensive ADME studies in mammalian models to identify its metabolites and pharmacokinetic properties.

-

Screening 2,5-DTBP against a panel of nuclear receptors and other signaling pathways to determine its potential for biological activity, including endocrine disruption.

-

Performing in vitro and in vivo toxicological studies to establish a safety profile and determine key quantitative parameters such as IC50 and LD50 values.

The experimental protocols provided in this guide offer a starting point for researchers to begin filling these critical knowledge gaps, which will be essential for a complete understanding of the role of this compound in biology and its potential impact on human health and the environment.

References

- 1. lcms.cz [lcms.cz]

- 2. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 2,6-Di-tert-butylphenol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Spectral Information of 2,5-Di-tert-butylphenol

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral properties of 2,5-Di-tert-butylphenol. The information is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control.

Spectroscopic Data

The structural formula of this compound is presented below:

The following tables summarize the key spectral data for this compound.

Table 1: Predicted Fourier Transform Infrared (FTIR) Spectral Data

The following table outlines the expected characteristic absorption bands for this compound. The exact peak positions can vary based on the sample preparation and measurement conditions.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3550 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic Hydroxyl |

| ~3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic C-H |

| ~2960 - 2870 | Strong, Sharp | C-H Stretch | Aliphatic C-H (tert-butyl) |

| ~1600 and ~1470 | Medium - Strong | C=C Stretch | Aromatic Ring |

| ~1220 | Strong | C-O Stretch | Phenolic C-O |

| ~850 - 750 | Strong | C-H Bend (out-of-plane) | Aromatic Ring Substitution |

Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[1]

Table 2: Estimated ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~6.6 - 7.0 | Multiplet | Aromatic Protons (Ar-H) |

| ~4.5 - 5.5 | Singlet, Broad | Phenolic Proton (Ar-OH) |

| ~1.30 | Singlet | tert-Butyl Protons at C2 (-C(CH₃)₃) |

| ~1.25 | Singlet | tert-Butyl Protons at C5 (-C(CH₃)₃) |

Note: The solvent used can significantly affect the chemical shift of the phenolic OH proton. Data is estimated for a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 - 155 | C1 (C-OH) |

| ~145 - 150 | C5 (C-C(CH₃)₃) |

| ~135 - 140 | C2 (C-C(CH₃)₃) |

| ~115 - 120 | C3 |

| ~110 - 115 | C6 |

| ~120 - 125 | C4 |

| ~34 - 35 | Quaternary C of tert-butyl groups |

| ~30 - 32 | Methyl C of tert-butyl groups |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1 Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy. This method is ideal for solid samples as it requires minimal to no sample preparation.[3]

Materials:

-

This compound sample

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)[3][4]

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[2][5]

-

Data Acquisition: Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: Solution-state ¹H and ¹³C NMR Spectroscopy.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) (0.5-0.7 mL)[6]

-

NMR tube (5 mm)

-

Vial and pipette

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6]

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube. The height of the liquid in the tube should be approximately 4-5 cm.

-

Spectrometer Setup: Place the NMR tube into the spectrometer's sample spinner and insert it into the NMR probe.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.

-

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical process of using IR and NMR data to confirm the structure of this compound.

Caption: Logical workflow for the structural confirmation of this compound.

Experimental Workflow for Spectral Analysis

This diagram outlines the general experimental procedure for obtaining and analyzing the spectral data.

Caption: General experimental workflow for IR and NMR analysis of this compound.

References

- 1. mzCloud – 2 6 di tert Butylphenol [mzcloud.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C14H22O | CID 79983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 5875-45-6: this compound | CymitQuimica [cymitquimica.com]

- 5. Phenol, 2,5-bis(1,1-dimethylethyl)- [webbook.nist.gov]

- 6. 2,4-Di-tert-butylphenol [webbook.nist.gov]

2,5-Di-tert-butylphenol GHS classification and pictograms

An In-depth Technical Guide to the GHS Classification of 2,5-Di-tert-butylphenol

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound (CAS No: 5875-45-6). It is intended for researchers, scientists, and professionals in drug development who handle this chemical, to ensure its safe use and compliance with regulatory standards.

GHS Hazard Classification

This compound is classified with multiple health and environmental hazards under GHS. The signal word associated with this chemical is "Warning".[1][2]

The following table summarizes the GHS classification, corresponding hazard statements, and the required pictogram.

| Hazard Class | Category | Hazard Statement Code | Hazard Statement | GHS Pictogram |

| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][2] | |

| Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[1][2] | Exclamation Mark |

| Specific Target Organ Toxicity – Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2] | (GHS07) |

| Hazardous to the Aquatic Environment, Long-Term | Chronic 4 | H413 | May cause long lasting harmful effects to aquatic life.[1][2] | None |

Physicochemical Data

Precise experimental toxicological data for this compound is not widely available in public literature. The table below includes key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O | [1][2] |

| Molecular Weight | 206.32 g/mol | [1] |

| CAS Number | 5875-45-6 | [1][2] |

| EC Number | 227-543-8 | [1] |

| Flash Point | 130.6°C | [1] |

Hazard Identification and Classification Workflow

The GHS classification process follows a logical workflow, starting from the identification of the substance to the final assignment of hazard and precautionary statements. This process ensures that all potential hazards are evaluated systematically.

Experimental Protocols for GHS Classification

While the specific studies for this compound are not publicly available, GHS classifications are determined using standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals.

-

Skin Irritation (H315, Category 2): This classification is typically based on results from tests like the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or the in vitro OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[3][4][5] A Category 2 classification indicates that the substance produces reversible inflammatory changes in the skin.[3][4] For in vitro tests, a reduction in cell viability below a certain threshold (e.g., ≤ 50%) after exposure leads to this classification.[3][5]

-

Serious Eye Irritation (H319, Category 2): This determination generally follows OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .[6][7] This in vivo test involves applying the substance to an animal's eye (typically a rabbit) and scoring lesions on the cornea, iris, and conjunctiva over time.[6][7] A Category 2 classification is assigned if the substance produces significant, but fully reversible, eye changes within 21 days of observation.[7] Validated in vitro methods, such as OECD TG 496 using reconstructed human cornea-like epithelium, are now also used to reduce animal testing.[8]

-

Specific Target Organ Toxicity – Single Exposure (H335, Category 3): This classification for respiratory irritation is based on evidence from human experience or animal studies indicating transient irritant effects (e.g., redness, coughing, breathing difficulty) in the respiratory tract. Relevant data may be obtained from acute inhalation toxicity studies such as OECD Test Guideline 403 .

-

Hazardous to the Aquatic Environment (H413, Chronic Category 4): This classification is for substances that may cause long-lasting harmful effects to aquatic life. It is applied when there is some evidence of long-term hazard but the data is insufficient to classify into Chronic Categories 1, 2, or 3. This can be due to factors like the substance's persistence, potential for bioaccumulation, or other evidence of long-term aquatic toxicity, even if standard chronic toxicity test data is incomplete. The OECD provides extensive guidance on testing difficult substances in aquatic environments.[9][10]

Precautionary Statements

To ensure safe handling, the following precautionary statements are mandated.

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

Response:

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]

Storage:

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal facility in accordance with applicable regulations.[1][2]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. x-cellr8.com [x-cellr8.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. delltech.com [delltech.com]

- 9. oecd.org [oecd.org]

- 10. kreatis.eu [kreatis.eu]

Commercial Sourcing and Technical Guide for 2,5-Di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Di-tert-butylphenol, including its commercial availability, physicochemical properties, and relevant biological activities. While detailed experimental protocols and specific signaling pathway information for this compound are limited in publicly available literature, this guide presents analogous information for its isomers (2,4- and 2,6-Di-tert-butylphenol) to provide valuable context and methodological insights for research and development.

Commercial Suppliers and Availability

This compound is available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and key physical properties.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Available Quantities | Purity | Notes |

| Clearsynth | --INVALID-LINK-- | Research and bulk | High Purity (CoA available) | Intended for laboratory and research use only.[1] |

| City Chemical LLC | --INVALID-LINK-- | Bulk quantity | High Purity | Manufactures high purity grade.[2] |

| SRIRAMCHEM | --INVALID-LINK-- | 50mg and bulk | Pharmaceutical Reference Standard | Provides a detailed Certificate of Analysis upon request.[3] |

| Manchester Organics | --INVALID-LINK-- | Gram to bulk | 97% | Discounts available for larger quantities.[2] |

| Career Henan Chemical Co. | --INVALID-LINK-- | 10g, 1kg, and bulk | 95% | Provides information on various applications.[4] |

| ChemicalBook | --INVALID-LINK-- | Various | Varies by supplier | A platform listing multiple suppliers.[5][6] |

| Guidechem | --INVALID-LINK-- | Various | Varies by supplier | A chemical trading platform with multiple listings.[7] |

Physicochemical and Safety Data

Understanding the fundamental properties and safety precautions is paramount for handling this compound in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5875-45-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₂O | [1][3] |

| Molecular Weight | 206.32 g/mol | [3][6] |

| Appearance | White to light yellow crystalline solid | [4] |

| Flash Point | 130.6 °C | [8] |

| Purity | Typically ≥95% | [4] |

Safety Information:

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[7][8] Key safety precautions include:

-

Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.[8]

-

First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[8]

-

Environmental Precautions: Avoid release to the environment.[7][8]

Applications in Research and Development

This compound is primarily utilized as an antioxidant and a chemical intermediate in the synthesis of other molecules.[4] Its antioxidant properties stem from the sterically hindered phenolic hydroxyl group, which can effectively scavenge free radicals. While specific applications in drug development for the 2,5-isomer are not extensively documented, its structural analogs have been investigated for various biological activities.

Experimental Protocols (Exemplified by Isomers)

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution (e.g., 1 mg/mL in methanol), and a positive control (e.g., Ascorbic Acid or Trolox).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the test sample.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.

-

Reagents: ABTS stock solution (7 mM), potassium persulfate solution (2.45 mM), test compound, and a positive control.

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 20 µL of various concentrations of the test compound to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate for 6-10 minutes at room temperature in the dark.

-

Measure the absorbance at 734 nm.[8]

-

Cell-Based Assays (Exemplified by Isomers)

MTT Assay for Cell Viability:

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., 150 µL of DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.[9]

-

Apoptosis Assay using Annexin V Staining:

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early indicator of apoptosis.

-

Procedure:

-

Treat cells with the test compound to induce apoptosis.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.[9]

-

Signaling Pathways (Insights from Isomers)

While direct evidence for the involvement of this compound in specific signaling pathways is lacking, studies on its isomer, 2,4-Di-tert-butylphenol, have revealed interactions with nuclear receptors.

RXRα Activation by 2,4-Di-tert-butylphenol:

Research has shown that 2,4-Di-tert-butylphenol can act as an activator of the Retinoid X Receptor alpha (RXRα).[3][10] RXRα forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor alpha (LXRα), to regulate gene expression involved in various physiological processes, including adipogenesis and lipid metabolism.[3][11] The activation of the PPARγ/RXRα heterodimer by 2,4-DTBP has been shown to induce adipogenesis in human mesenchymal stem cells.[10][11]

Caption: Activation of RXRα by 2,4-Di-tert-butylphenol, leading to the formation of the PPARγ/RXRα heterodimer and subsequent promotion of adipogenesis.

Experimental Workflows

The following diagrams illustrate typical workflows for the experimental protocols described above.

Caption: A generalized workflow for the DPPH radical scavenging assay.

Caption: A typical workflow for an Annexin V-based apoptosis assay.

Conclusion

This compound is a commercially available hindered phenol (B47542) with established applications as an antioxidant and chemical intermediate. While its specific biological activities and roles in signaling pathways are not as well-characterized as its isomers, the information and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals. The detailed protocols for antioxidant and cell-based assays, along with the insights into the signaling pathways of related compounds, can guide future investigations into the therapeutic potential of this compound and its derivatives. It is recommended to always obtain a Certificate of Analysis from the supplier to ensure the quality and purity of the compound for experimental use.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Career Henan Chemical Co. [coreychem.com]

- 5. ijat-aatsea.com [ijat-aatsea.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: 2,5-Di-tert-butylphenol as an Antioxidant in Lubricants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubricants are critical components in a vast array of machinery and equipment, where they perform essential functions such as reducing friction, dissipating heat, and preventing wear. The operational lifespan and performance of these lubricants are, however, limited by oxidative degradation. Exposure to oxygen, elevated temperatures, and catalytic metals accelerates this degradation process, leading to the formation of sludge, varnish, and corrosive byproducts that can impair equipment function and lead to catastrophic failure. To counteract this, antioxidants are incorporated into lubricant formulations.

2,5-Di-tert-butylphenol, a sterically hindered phenolic antioxidant, is a highly effective additive for extending the service life of lubricants. Its molecular structure, featuring bulky tert-butyl groups at the 2 and 5 positions of the phenol (B47542) ring, equips it to be a potent radical scavenger, crucial for inhibiting the oxidation of lubricant base oils. These application notes provide a comprehensive overview of the use of this compound in lubricants, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Radical Scavenging

The primary antioxidant activity of this compound is attributed to its ability to interrupt the free-radical chain reactions that drive lubricant oxidation. The process can be summarized in the following key steps:

-

Initiation: Heat, pressure, or the presence of metal catalysts can lead to the formation of highly reactive alkyl radicals (R•) from the lubricant's hydrocarbon base stock (RH).

-

Propagation: These alkyl radicals readily react with oxygen (O₂) to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

-

Termination by this compound: this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the reactive peroxy radical (ROO•). This neutralizes the peroxy radical, forming a stable hydroperoxide and a phenoxy radical (ArO•).

-

Stabilization: The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky tert-butyl groups. This steric shielding prevents the phenoxy radical from initiating new oxidation chains, effectively terminating the propagation cycle.

Figure 1. Antioxidant mechanism of this compound.

Data Presentation

While extensive public data on the performance of this compound in lubricants is limited, the following data for the closely related isomer, 2,6-Di-tert-butylphenol (2,6-DTBP), in a trimethylolpropane (B17298) trioleate (TMPTO) synthetic ester base oil provides a representative illustration of the expected antioxidant performance.[1] The Rotary Bomb Oxidation Test (RBOT), also known as the Rotating Pressure Vessel Oxidation Test (RPVOT), was utilized to measure the oxidation induction time.

| Lubricant Formulation | Antioxidant Concentration (% w/w) | Base Oil | Test Method | Oxidation Induction Time (minutes) |

| TMPTO + 2,6-DTBP | 0.25 | TMPTO | RBOT (ASTM D2272) | 95 |

| TMPTO + 2,6-DTBP | 0.50 | TMPTO | RBOT (ASTM D2272) | 120 |

| TMPTO + 2,6-DTBP | 1.00 | TMPTO | RBOT (ASTM D2272) | 150 |

| TMPTO + 2,6-DTBP + BNPA | 1.00 (DTBP) + 0.25 (BNPA) | TMPTO | RBOT (ASTM D2272) | 154 |

Note: BNPA refers to bis(nonylphenyl)amine, an aminic antioxidant. The data demonstrates a synergistic effect when combined with a phenolic antioxidant.[1]

Experimental Protocols

To evaluate the efficacy of this compound as a lubricant antioxidant, a series of standardized tests should be performed. The following are detailed protocols for key experiments.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method is used to evaluate the oxidation stability of lubricants under accelerated conditions.

Objective: To determine the oxidation induction time of a lubricant, which is a measure of its resistance to oxidation.

Apparatus:

-

Rotating pressure vessel

-

Oxygen cylinder and regulator

-

Pressure gauge

-

Temperature-controlled bath

-

Sample container